1H-Indazole-5-carbohydrazide is a heterocyclic compound belonging to the indazole family. [] It features a carbohydrazide group (-CONHNH2) attached to the 5-position of the 1H-indazole scaffold. While specific information on its source and natural occurrence is limited, it serves as a versatile building block in organic synthesis, particularly in medicinal chemistry, due to its diverse reactivity and ability to form various derivatives. [, , , , ]
1H-Indazole-5-carbohydrazide is a heterocyclic compound that belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
1H-Indazole-5-carbohydrazide can be synthesized from readily available precursors, including hydrazine derivatives and indazole compounds. Its synthesis often involves the reaction of indazole-5-carboxylic acid with hydrazine or its derivatives, leading to the formation of the carbohydrazide moiety.
This compound can be classified as:
The synthesis of 1H-Indazole-5-carbohydrazide typically involves several key steps:
The synthesis may require specific conditions such as:
1H-Indazole-5-carbohydrazide features a distinctive molecular structure characterized by:
The molecular formula for 1H-Indazole-5-carbohydrazide is , with a molecular weight of approximately 189.19 g/mol. The compound's structural representation can be visualized using molecular modeling software or databases such as the Cambridge Structural Database.
1H-Indazole-5-carbohydrazide can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the carbohydrazide moiety, which can act as both a nucleophile and electrophile in chemical transformations.
The mechanism of action for 1H-Indazole-5-carbohydrazide is primarily studied in the context of its biological activities. It is believed to exert effects through:
Research has indicated that derivatives of 1H-Indazole compounds may exhibit anti-inflammatory, anticancer, and antimicrobial properties, although specific mechanisms for 1H-Indazole-5-carbohydrazide require further investigation through biological assays and molecular docking studies.
1H-Indazole-5-carbohydrazide typically appears as a crystalline solid. Key physical properties include:
Chemical properties include:
1H-Indazole-5-carbohydrazide is primarily investigated for its potential applications in:
The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings, has emerged as a privileged scaffold in modern drug design due to its versatile pharmacological profile and favorable physicochemical properties. This heterocycle exists predominantly in the 1H-tautomeric form (>95% abundance), which enhances its stability and molecular recognition capabilities in biological systems [3] [6]. Indazole derivatives demonstrate remarkable structural diversity, enabling interactions with diverse enzymatic targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [8].
Table 1: Clinically Approved Indazole-Based Pharmaceuticals
Compound Name | Therapeutic Category | Primary Target | Key Structural Features |
---|---|---|---|
Pazopanib | Antineoplastic (Renal Cell Carcinoma) | VEGFR, PDGFR, c-Kit | 1H-Indazole-6-sulfonamide core |
Niraparib | Antineoplastic (Ovarian Cancer) | PARP-1 | 1H-Indazole-3-carboxamide derivative |
Axitinib | Antineoplastic (Renal Cell Carcinoma) | VEGFR | 1H-Indazole-7-urea linkage |
Granisetron | Antiemetic (Chemotherapy-Induced) | 5-HT₃ Receptor | 1H-Indazole-3-carboxamide with bridge nitrogen |
Benzydamine | Anti-inflammatory (Mucosal) | Phospholipase A₂ | 1H-Indazole-3-carboxylate ester |
The therapeutic significance of indazole derivatives spans oncology, neurology, and infectious diseases. In kinase inhibition, the indazole scaffold achieves optimal orientation within the ATP-binding cleft through conserved hydrogen bonds with hinge region residues (e.g., Val757 and Gly755 in ASK1 kinase) [7] [8]. For instance, substituted 1H-indazoles demonstrate submicromolar inhibition of monoamine oxidase-B (MAO-B), with C5-benzyloxy derivatives exhibiting IC₅₀ values as low as 2.5 nM. This potency enhancement arises from substituent extension into the enzyme's hydrophobic entrance cavity [10]. The scaffold's metabolic resilience and favorable logP profiles (typically 1.5-4.0) enable blood-brain barrier penetration, making it valuable for CNS-targeted therapeutics like MAO-B inhibitors for Parkinson's disease [6] [10].
Molecular editing of the indazole ring profoundly impacts pharmacological activity:
Table 2: Structure-Activity Relationships in Indazole-Based Enzyme Inhibitors
Enzyme Target | Optimal Substituent | Potency Enhancement | Key Interaction |
---|---|---|---|
MAO-B | C5-Benzyloxy | IC₅₀ 0.0025 µM (vs. 4 µM for 7-nitroindazole) | Entrance cavity hydrophobic packing |
ASK1 | C3-Cyanoimidazole | IC₅₀ 29.9 nM | H-bond with Lys709 |
PARP1 | N1-Cyclopropyl | IC₅₀ 24 nM | Enhanced hydrophobic enclosure |
DAAO | C5-Hydroxyl | IC₅₀ 2.03 µM | Metal coordination in catalytic site |
The carbohydrazide functional group (–CONHNH₂) represents a versatile bioisostere that imparts unique hydrogen-bonding capabilities and metal-chelating properties to pharmacophores. This moiety exhibits conformational flexibility, adopting both E and Z configurations around the C–N bond, enabling adaptation to diverse enzyme binding pockets [1] [7]. Its proton-donor capacity (–NH–) and dual proton-acceptor sites (carbonyl oxygen and terminal –NH₂) facilitate multipoint recognition with biological targets, contributing to enhanced binding affinity and selectivity [1].
In the specific context of 1H-indazole-5-carbohydrazide, the carbohydrazide group at the C5 position creates an extended hydrogen-bonding network with target proteins. When integrated with the indazole nucleus, it forms a bifunctional pharmacophore where the indazole nitrogen (N2) acts as a hydrogen bond acceptor, while the carbohydrazide provides both donor and acceptor sites. This arrangement is particularly effective in kinase inhibition, as demonstrated by indazole-carbohydrazide derivatives showing low nanomolar IC₅₀ values against ASK1 (Apoptosis Signal-regulating Kinase 1) through interactions with catalytic lysine (Lys709) and hinge region residues (Val757, Gly755) [7].
The electronic modulation imparted by carbohydrazide significantly influences ligand-target interactions:
Table 3: Synthetic Approaches to 1H-Indazole-5-carbohydrazide Derivatives
Synthetic Route | Key Reagents/Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Hydrazinolysis of Esters | 1H-Indazole-5-carboxylate + Hydrazine (EtOH, reflux) | 70-85% | High purity but requires ester precursor |
Curtius Rearrangement | 1H-Indazole-5-carbonyl azide → Isocyanate → Hydrazide | 45-60% | Enables carbonyl extension but multi-step |
Oxidation of Aldehydes | 1H-Indazole-5-carbaldehyde + SeO₂ → Acid → Hydrazide | 30-40% | Low efficiency, limited applicability |
Direct Carboxylation | Indazole + n-BuLi/CO₂ → Acid → Hydrazide | 50-65% | Regioselectivity challenges at C5/C6 |
Structurally modified carbohydrazide derivatives demonstrate enhanced pharmacokinetic properties over classical hydrazides. Acyl hydrazones (–CONHN=CR₂) formed by condensing carbohydrazides with aldehydes/ketones exhibit improved metabolic stability while retaining bioactivity. This is exemplified by indazole-5-carbohydrazide derivatives showing 3-fold greater microsomal half-lives than their parent hydrazides while maintaining ASK1 inhibition potency [7]. The carbohydrazide moiety also serves as a versatile synthetic handle for constructing molecular hybrids through:
In biological systems, 1H-indazole-5-carbohydrazide derivatives exhibit multi-target engagement:
Table 4: Biological Activities of 1H-Indazole-5-carbohydrazide Derivatives
Biological Target | Derivative Structure | Biological Activity | Mechanistic Insight |
---|---|---|---|
ASK1 Kinase | 3-Cyano-1H-indazol-5-yl carbohydrazide | IC₅₀ 29.9 nM | Competitive ATP displacement; H-bond with hinge region |
DNA Gyrase | 4-Chloro-N-(1H-indazol-3-yl)benzenesulfonamide-carbohydrazide | ΔG = -12.2 kcal/mol | DNA-binding domain disruption via minor groove insertion |
Keap1-Nrf2 PPI | 1H-Indazole-5-carbohydrazide with acrylamide warhead | Kᵢ 0.62 µM | Covalent modification of Keap1 Cys151 |
DAAO | 1H-Indazol-5-ol-carbohydrazide hybrid | IC₅₀ 2.03 µM | Competitive inhibition at flavin adenine dinucleotide site |
The strategic incorporation of carbohydrazide at the C5 position of indazole creates synergistic pharmacodynamic effects: the electron-withdrawing nature of the carbohydrazide modulates the indazole ring's electron density, enhancing π-stacking with tyrosine/phenylalanine residues in target proteins. This electronic modulation combined with the group's hydrogen-bonding capacity establishes 1H-indazole-5-carbohydrazide as a high-value template for developing kinase inhibitors, antimicrobial agents, and redox modulators [5] [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1